REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH:10]([OH:11])[c:12]2[cH:13][cH:14][c:15]([C:18]#[C:19][Si:20]([CH:21]([CH3:22])[CH3:23])([CH:24]([CH3:25])[CH3:26])[CH:27]([CH3:28])[CH3:29])[cH:16][cH:17]2)[cH:5][cH:6][c:7]1[O:8][CH3:9].[CH2:30]([SiH:31]([CH2:32][CH3:33])[CH2:34][CH3:35])[CH3:36].[Cl:44][CH2:45][Cl:46].[OH:37][C:38]([C:39]([F:40])([F:41])[F:42])=[O:43]>>[Br:1][c:2]1[cH:3][c:4]([CH2:10][c:12]2[cH:13][cH:14][c:15]([C:18]#[C:19][Si:20]([CH:21]([CH3:22])[CH3:23])([CH:24]([CH3:25])[CH3:26])[CH:27]([CH3:28])[CH3:29])[cH:16][cH:17]2)[cH:5][cH:6][c:7]1[O:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(O)c2ccc(C#C[Si](C(C)C)(C(C)C)C(C)C)cc2)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1ccc(Cc2ccc(C#C[Si](C(C)C)(C(C)C)C(C)C)cc2)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |